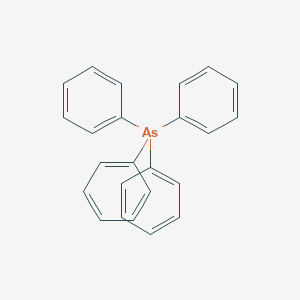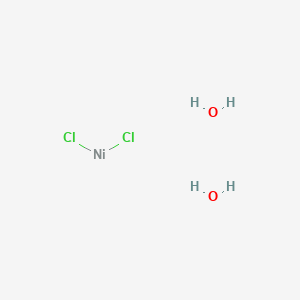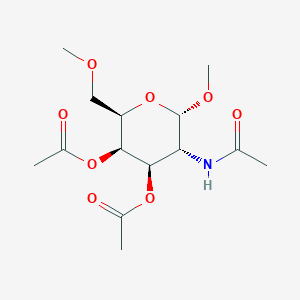
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranoside, also known as Methyl-D-GalNAc, is a chemical compound that belongs to the family of glycosides. It is widely used in scientific research for its ability to mimic the structure of complex carbohydrates found in living organisms.
Mécanisme D'action
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc acts as a competitive inhibitor of glycosyltransferases, which are enzymes that catalyze the transfer of sugar residues onto acceptor molecules. By inhibiting glycosyltransferases, Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can alter the glycosylation patterns of proteins and lipids, leading to changes in their function and activity.
Effets Biochimiques Et Physiologiques
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc has been shown to have a variety of biochemical and physiological effects. It can alter the glycosylation patterns of proteins and lipids, leading to changes in their function and activity. It can also modulate cell signaling pathways, immune response, and protein folding. In addition, Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc has several advantages for lab experiments. It is readily available and easy to synthesize. It can be used to study glycosylation in a variety of cell types and organisms. However, there are also limitations to its use. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc is a competitive inhibitor of glycosyltransferases, which means that it may not completely inhibit all glycosylation reactions. In addition, the effects of Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc on glycosylation may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the use of Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc in scientific research. One area of research is the development of vaccines and therapeutics for infectious diseases and cancer. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be used to target specific glycosylation patterns on pathogens or cancer cells, leading to the development of more effective treatments. Another area of research is the study of glycosylation in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be used to study the role of glycosylation in these diseases and to develop new treatments. Finally, Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be used to study the role of glycosylation in stem cell differentiation and development.
Méthodes De Synthèse
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of galactose with N-acetylglucosamine in the presence of acetic anhydride and methyl iodide. The enzymatic synthesis involves the use of glycosyltransferases to transfer the sugar residues onto the acceptor molecules.
Applications De Recherche Scientifique
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc is widely used in scientific research for its ability to mimic the structure of complex carbohydrates found in living organisms. It is used in the study of glycosylation, which is the process by which carbohydrates are added to proteins and lipids. Glycosylation plays a crucial role in many biological processes, including cell signaling, immune response, and protein folding. Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranosideNAc is also used in the development of vaccines and therapeutics for infectious diseases and cancer.
Propriétés
Numéro CAS |
17429-93-5 |
|---|---|
Nom du produit |
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-alpha-D-galactopyranoside |
Formule moléculaire |
C14H23NO8 |
Poids moléculaire |
333.33 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R,6S)-5-acetamido-4-acetyloxy-6-methoxy-2-(methoxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C14H23NO8/c1-7(16)15-11-13(22-9(3)18)12(21-8(2)17)10(6-19-4)23-14(11)20-5/h10-14H,6H2,1-5H3,(H,15,16)/t10-,11-,12+,13-,14+/m1/s1 |
Clé InChI |
CLOFZLYTIMIOFP-RGDJUOJXSA-N |
SMILES isomérique |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC)COC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)NC1C(C(C(OC1OC)COC)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)NC1C(C(C(OC1OC)COC)OC(=O)C)OC(=O)C |
Synonymes |
Methyl 3-O,4-O-diacetyl-2-(acetylamino)-2-deoxy-6-O-methyl-α-D-galactopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





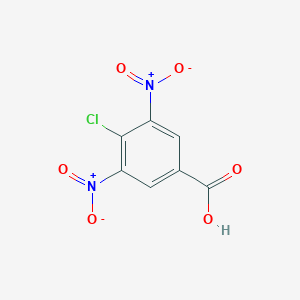
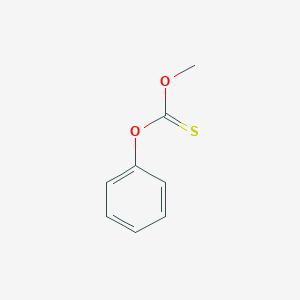
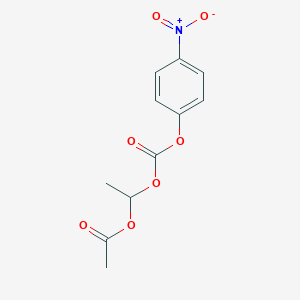
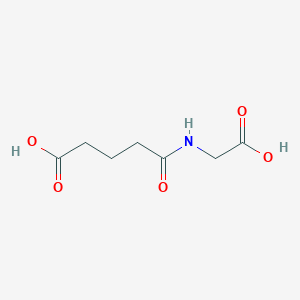
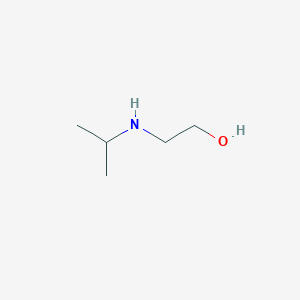
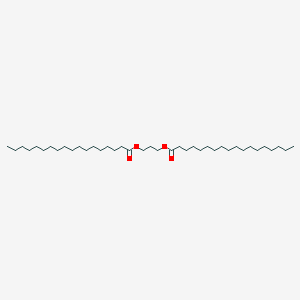
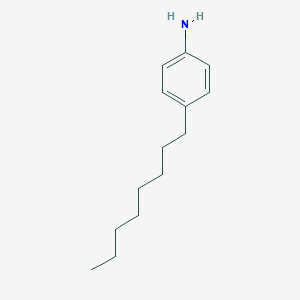
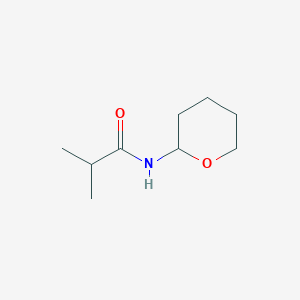
![5-[(4-Chlorophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B91059.png)
